methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrano[3,2-c]pyridine core. This structure is substituted with a 3-chloro-4,5-dimethoxyphenyl group at position 4, an ethyl group at position 6, a methyl group at position 7, and a methyl ester at position 2. Such derivatives are often synthesized via cyclocondensation reactions involving chloroacetyl chloride or similar reagents, as seen in related compounds .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O6/c1-6-24-10(2)7-13-16(20(24)25)15(17(19(23)30-13)21(26)29-5)11-8-12(22)18(28-4)14(9-11)27-3/h7-9,15H,6,23H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVRBXPRPZSZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in various biological activities. The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s function.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with multiple targets. These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of this compound can be contextualized by comparing it to analogous pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine derivatives. Key differences lie in substituent patterns, synthetic yields, and physicochemical properties.
Key Findings:
Substituent Effects on Reactivity and Yield: The target compound’s synthesis likely follows a pathway similar to derivatives in and , where chloroacetyl chloride facilitates cyclization. Yields for analogous reactions range from 80–93% . Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring may enhance electrophilic reactivity during synthesis but could complicate purification due to increased lipophilicity .
Physicochemical Properties: The 3-chloro-4,5-dimethoxyphenyl group in the target compound likely increases molecular weight (~470.9 g/mol) compared to simpler phenyl derivatives (e.g., 375.8 g/mol in ). This substitution may reduce aqueous solubility but improve membrane permeability. Cyano-substituted analogs (e.g., 3s ) exhibit higher melting points (~170–171°C), suggesting stronger crystal packing due to hydrogen bonding from amino and cyano groups. The target compound’s ester group may lower its melting point relative to cyano derivatives.
Functional Group Impact: Ester vs. Cyano: The methyl ester at position 3 in the target compound enhances hydrolytic stability compared to cyano groups, which are more polar but prone to metabolic oxidation . Chloro vs.
Structural Diversity in Pyrano-Pyridine Cores: Derivatives fused with pyrazoles (e.g., 3s ) or pyrimidines (e.g., 3a ) exhibit distinct electronic profiles.
Research Implications and Gaps
- Synthetic Optimization : The high yields of related compounds (e.g., 93% in ) suggest that the target compound’s synthesis could be similarly efficient, though experimental validation is needed.
- Comparative studies with analogs like 3s and could elucidate structure-activity relationships.
- Such analyses would clarify conformational preferences and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
